molecular formula C16H16ClN5O2 B2412122 9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-16-2

9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2412122
CAS No.: 876900-16-2
M. Wt: 345.79
InChI Key: LSICXBXOBCOADR-UHFFFAOYSA-N
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Description

The compound “9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidine derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . In 2013, a group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine, which structures are shown in Fig. 2, are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound 9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is part of a broader category of fused purinediones. Research shows that these compounds can be synthesized through different methods, contributing to the field of organic chemistry and material science. For example, Šimo, Rybár, & Alföldi (1995) discussed the synthesis of similar purinediones.

Hydrogen-Bonded Chains and Structural Analysis

  • Studies like those by Portilla, Quiroga, Cobo, Low, & Glidewell (2005) have explored the hydrogen-bonded chains in related pyrimidine derivatives. These findings are crucial in understanding the molecular interactions and structures of such compounds, which can be extended to the study of this compound.

Potential Synthesis and Antioxidant Properties

  • Research on pyrimidine derivatives, closely related to the mentioned compound, reveals their potential synthesis and antioxidant properties. For instance, Cahyana, Liandi, & Zaky (2020) conducted a study on the synthesis and antioxidant activity of pyrimido[4,5-d]pyrimidine derivatives.

Chemical Properties and Reactions

  • Further insights into the chemical properties and reactions of related compounds can be found in studies like those of Simo, Rybár, & Alföldi (1999). These studies help in understanding the reactivity and potential applications of such chemical compounds in various fields.

Crystal Structure and Molecular Conformation

  • The crystal structure and molecular conformation of similar compounds have been detailed in research, which is essential for understanding their physical and chemical characteristics. An example is the work of Larson, Cottam, & Robins (1989) on the structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate.

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification , heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-9-10(17)5-3-6-11(9)21-7-4-8-22-12-13(18-15(21)22)20(2)16(24)19-14(12)23/h3,5-6H,4,7-8H2,1-2H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSICXBXOBCOADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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